Alr2-IN-2
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Overview
Description
Alr2-IN-2 is a compound known for its inhibitory activity against aldose reductase, an enzyme implicated in the development of diabetic complications. Aldose reductase catalyzes the reduction of glucose to sorbitol, a process that can lead to various complications in diabetic patients . This compound has been studied for its potential to mitigate these complications by inhibiting the enzyme’s activity .
Preparation Methods
The synthesis of Alr2-IN-2 typically involves a series of chemical reactions designed to produce the desired inhibitory activity. One common synthetic route involves the reaction of specific aldehydes with amines to form intermediate compounds, which are then further reacted to produce this compound . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Alr2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Alr2-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying enzyme inhibition and reaction mechanisms . In biology and medicine, it is investigated for its potential to treat diabetic complications by inhibiting aldose reductase . Additionally, this compound is used in the pharmaceutical industry to develop new drugs targeting aldose reductase and related pathways .
Mechanism of Action
The mechanism of action of Alr2-IN-2 involves its binding to the active site of aldose reductase, thereby inhibiting the enzyme’s activity . This inhibition prevents the reduction of glucose to sorbitol, reducing the accumulation of sorbitol and mitigating the associated complications . The molecular targets and pathways involved include the polyol pathway, which is a key pathway in the development of diabetic complications .
Comparison with Similar Compounds
Alr2-IN-2 is unique among aldose reductase inhibitors due to its specific binding affinity and inhibitory activity. Similar compounds include epalrestat, which is also an aldose reductase inhibitor but has different binding characteristics and potential side effects. Other similar compounds include various flavonoid inhibitors that have been studied for their potential to inhibit aldose reductase.
Properties
Molecular Formula |
C17H11FN2O2S2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(5Z)-3-[(E)-(4-fluorophenyl)methylideneamino]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11FN2O2S2/c18-13-5-1-12(2-6-13)10-19-20-16(22)15(24-17(20)23)9-11-3-7-14(21)8-4-11/h1-10,21H/b15-9-,19-10+ |
InChI Key |
SXIVCVGTXXFVMO-SUQUQSPJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)F)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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